1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane
Description
Properties
IUPAC Name |
3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-9(11-5-1)6-10-8(9)7-2-3-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQYOHYZJQRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2C3CC3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The process typically employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as precise control over reaction conditions, improved safety, and higher efficiency compared to traditional batch synthesis .
Chemical Reactions Analysis
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1.1. M4 Muscarinic Receptor Agonism
Recent studies have identified derivatives of 1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane as selective agonists for the M4 muscarinic receptor. This receptor is implicated in several neurological functions, including modulation of dopamine release and cognitive processes. Compounds designed from this scaffold have shown promise in treating conditions such as schizophrenia and Alzheimer's disease by enhancing cholinergic signaling in the brain .
1.2. Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of ESKAPE pathogens, which are known for their resistance to multiple drugs. For instance, certain azaspiro derivatives have shown activity against Klebsiella pneumoniae and Acinetobacter baumannii, with minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin . The structure-activity relationship indicates that modifications to the cyclopropyl moiety can enhance antibacterial efficacy .
Synthesis and Structural Insights
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. A common synthetic route includes the formation of the spirocyclic structure through cyclization reactions involving azaspiro intermediates.
2.1. Synthesis Example
A typical synthesis might involve:
- Formation of an azaspiro intermediate.
- Cyclization with a cyclopropyl-containing reagent.
- Functionalization at the nitrogen or oxygen sites to enhance biological activity.
Detailed synthetic pathways can be found in various research articles that explore modifications to optimize pharmacological profiles .
3.1. Pharmacological Studies
In a study evaluating the pharmacodynamics of this compound derivatives, researchers reported that certain compounds exhibited a high affinity for M4 receptors, leading to increased neurotransmitter release in vitro . These findings suggest potential applications in treating neurodegenerative diseases.
3.2. Antibacterial Efficacy
Another significant study assessed the antibacterial effectiveness of several derivatives against ESKAPE pathogens using standard microbiological methods such as disk diffusion and broth microdilution assays. The results indicated that specific structural modifications significantly enhanced activity against resistant strains, positioning these compounds as potential leads for new antibiotic therapies .
Tables
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target molecules with high specificity, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane can be compared with other similar compounds, such as:
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the cyclopropyl and oxa groups, resulting in different chemical properties and reactivity.
1-Oxa-2-azaspiro[2.5]octane: This compound has a smaller spirocyclic ring system and different functional groups, leading to distinct applications and reactivity.
The uniqueness of 1-Cyclopropyl-5-oxa-2-azaspiro[3
Biological Activity
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane is a heterocyclic compound notable for its unique spirocyclic structure, which significantly influences its biological activity. This article delves into the compound's chemical properties, biological interactions, potential therapeutic applications, and relevant case studies.
This compound has a molecular formula of and a molecular weight of approximately 155.21 g/mol. The presence of the cyclopropyl group enhances its reactivity, making it a valuable compound in medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.21 g/mol |
| Functional Groups | Cyclopropyl, oxazolidine |
| Structural Type | Spirocyclic |
Biological Activity
The biological activity of this compound has been studied primarily in relation to its effects on neurotransmitter systems and metabolic pathways.
The compound is thought to interact with specific molecular targets, influencing neurotransmitter release and modulating enzyme functions:
- Monoacylglycerol Lipase Modulation : Preliminary studies suggest that this compound may act as a modulator of monoacylglycerol lipase, which plays a crucial role in lipid metabolism and could have implications for obesity and metabolic disorders .
- Neurotransmitter Release : The unique structure allows it to potentially modulate neurotransmitter systems, indicating possible applications in neuropharmacology .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
- Study on Lipid Metabolism : Research indicated that derivatives of spirocyclic compounds like this compound can significantly affect lipid metabolism pathways, suggesting their use in treating metabolic disorders .
- Neuroprotective Effects : Investigations into similar compounds have shown potential neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases .
- Pharmacological Exploration : Ongoing studies are assessing the efficacy and safety profiles of this compound in various biological contexts, including its interaction with GABA receptors and other neurological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Oxa-5-azaspiro[3.4]octane | Lacks cyclopropyl group | Potential neuroprotective effects |
| 5-Oxa-spiro[3.4]octane Derivatives | Variations in ring size and substituents | Antimicrobial properties |
| 1-Cyclopropyl Derivatives | Cyclopropyl group present | Modulates neurotransmitter release |
Q & A
Q. What are the common synthetic routes for 1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane, and how do reaction conditions influence yield?
The synthesis of azaspiro compounds typically involves annulation strategies. For example, cyclopropane ring formation can be achieved via [2+2] cycloaddition or transition-metal-catalyzed cyclopropanation. A key step is the spiro-ring closure, which often employs intramolecular nucleophilic substitution or cyclization under acidic/basic conditions . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) significantly impacts yield. For instance, polar aprotic solvents like DMF may enhance cyclization efficiency, while elevated temperatures (80–120°C) accelerate ring closure but risk side reactions like oxidation .
Q. How can the spirocyclic structure of this compound be confirmed spectroscopically?
Structural confirmation requires multi-technique analysis:
- NMR : Distinct signals for spiro carbons (e.g., quaternary carbons in NMR at δ 70–90 ppm) and cyclopropyl protons (split into multiplets in NMR due to ring strain) .
- IR : Stretching vibrations for ether (C-O-C, ~1100 cm) and amine (N-H, ~3300 cm) groups .
- MS : Molecular ion peaks matching the exact mass (e.g., calculated via HRMS for CHNO) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the azaspiro core in nucleophilic substitution reactions?
The spirocyclic structure imposes steric constraints and electronic effects. The nitrogen in the azaspiro ring acts as a weak base, facilitating deprotonation under basic conditions to generate a nucleophilic amine. The cyclopropyl group’s ring strain (≈27 kcal/mol) enhances reactivity by destabilizing the ground state, favoring ring-opening or functionalization at the spiro carbon . Computational studies (DFT) suggest transition states with partial charge delocalization between the nitrogen and cyclopropyl carbons, lowering activation energy .
Q. How does this compound modulate enzymatic activity, and what are its key biological targets?
The compound’s rigid spiro architecture mimics natural substrates, enabling selective enzyme inhibition. For example, it has shown activity against serine hydrolases (e.g., acetylcholinesterase) by occupying the catalytic triad via hydrogen bonding with the oxa group and hydrophobic interactions with the cyclopropyl moiety . Competitive inhibition assays (IC values in µM range) and X-ray crystallography of enzyme-ligand complexes provide mechanistic validation .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Discrepancies between experimental and theoretical spectra often arise from dynamic effects (e.g., conformational flexibility) or impurities. Mitigation strategies include:
- Variable-temperature NMR : Resolves overlapping signals by slowing molecular motion .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon environments to confirm connectivity .
- Comparative crystallography : Single-crystal XRD definitively assigns stereochemistry .
Methodological Considerations
Q. How can computational modeling optimize the synthesis of azaspiro derivatives?
Density Functional Theory (DFT) predicts reaction pathways and transition states. For example:
Q. What analytical techniques quantify trace impurities in azaspiro compounds?
- HPLC-MS : Detects impurities at ppm levels using reverse-phase columns (C18) and ESI ionization .
- GC-FID : Monitors volatile byproducts (e.g., cyclopropane derivatives) with flame ionization detection .
- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O content .
Key Challenges and Future Directions
- Scalability : Transitioning from milligram to gram-scale synthesis requires flow chemistry or continuous stirred-tank reactors .
- Stereocontrol : Asymmetric catalysis (e.g., chiral Pd complexes) can address racemization in spiro centers .
- Toxicity profiling : In vitro assays (e.g., Ames test) and in vivo models are critical for preclinical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
